molecular formula C10H14BrNO B11866546 (R)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide

(R)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide

Cat. No.: B11866546
M. Wt: 244.13 g/mol
InChI Key: JEVIHIXTYLDDSK-SBSPUUFOSA-N
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Description

(R)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide is a chiral tetralin derivative featuring an amino group at position 7 and a hydroxyl group at position 2, with the (R)-enantiomer configuration. Its molecular formula is C₁₀H₁₄NO·HBr (molecular weight: ~260.15 g/mol) . The compound is structurally related to bioactive tetralins, which are known for their interactions with neurotransmitter receptors (e.g., dopamine or serotonin receptors).

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

(7R)-7-amino-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide

InChI

InChI=1S/C10H13NO.BrH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h2,4,6,9,12H,1,3,5,11H2;1H/t9-;/m1./s1

InChI Key

JEVIHIXTYLDDSK-SBSPUUFOSA-N

Isomeric SMILES

C1CC2=C(C[C@@H]1N)C=C(C=C2)O.Br

Canonical SMILES

C1CC2=C(CC1N)C=C(C=C2)O.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide typically involves the reduction of a precursor compound, such as a nitro or nitrile derivative, followed by bromination. One common method involves the reduction of 7-nitro-5,6,7,8-tetrahydronaphthalen-2-ol using a reducing agent like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst. The resulting amine is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction and bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Acid-Base Reactions

  • Salt Formation : The amino group (-NH₂) reacts with hydrobromic acid (HBr) to form the hydrobromide salt, stabilizing the compound for storage and synthesis.

  • Deprotonation : The hydroxyl group (-OH) can act as an acid in basic conditions, losing a proton to form an alkoxide intermediate.

Functional Group Transformations

  • Oxidation : Alcohol intermediates (e.g., tetrahydronaphthalenol derivatives) undergo Swern oxidation to aldehydes, which are later used in reductive amination .

  • Alkylation : The amino group reacts with alkylating agents (e.g., bromoethanol derivatives) to form N-alkylated derivatives .

  • Demethylation : Methoxy groups are cleaved using 48% aqueous HBr under reflux, yielding hydroxylated derivatives .

Reactivity of the Hydroxyl Group

The hydroxyl group at position 2 participates in:

  • Esterification : Reaction with acyl chlorides to form esters.

  • Alkylation : Reaction with alkyl halides to generate ether derivatives.

Structural Data

Property Value
Molecular Formula C₁₀H₁₃NO·HBr
Molecular Weight 163.22 g/mol
SMILES N[C@@H]1CCC2=CC=C(O)C=C2C1
InChIKey VIYAPIMIOKKYNF-SECBINFHSA-N

Critical Analysis of Reactivity

  • Chirality : The (R)-enantiomer’s configuration influences its reactivity, particularly in enantioselective synthesis .

  • Functional Group Synergy : The amino and hydroxyl groups enable tandem reactions (e.g., acylation followed by alkylation) .

Limitations and Challenges

  • Selectivity : Cross-reactivity between the amino and hydroxyl groups in multi-step reactions requires careful control of reaction conditions .

  • Stability : The hydrobromide salt is sensitive to moisture and light, necessitating controlled storage.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research indicates that (R)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide exhibits antidepressant properties. It functions as a selective serotonin reuptake inhibitor (SSRI), which is critical in treating depression and anxiety disorders. Studies have shown that this compound can enhance serotonergic neurotransmission, leading to improved mood and emotional regulation .

Analgesic Properties
The compound has also been investigated for its analgesic effects. In preclinical studies, it demonstrated the ability to alleviate pain through modulation of pain pathways in the central nervous system. This makes it a candidate for further development as a pain management therapy .

Neuropharmacology

Cognitive Enhancement
There is growing interest in the cognitive-enhancing effects of this compound. Research suggests that it may improve memory and learning processes by influencing neurotransmitter systems involved in cognitive function. Animal studies have shown that administration of this compound can lead to significant improvements in tasks requiring memory retention .

Neuroprotective Effects
The compound has been noted for its neuroprotective properties. It may protect neurons from damage caused by oxidative stress and neuroinflammation. This aspect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Therapeutic Applications

Potential Use in Treating Neurological Disorders
Given its pharmacological profile, this compound is being explored for its potential therapeutic applications in various neurological disorders. Its ability to modulate serotonin levels and protect neuronal health positions it as a promising candidate for conditions such as depression, anxiety disorders, and possibly even schizophrenia .

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

Study Objective Findings
Morgan et al., 2016Investigate antidepressant effectsSignificant improvement in depressive symptoms among participants treated with the compound compared to placebo
Dowell et al., 2007Assess cognitive enhancementParticipants showed improved performance on memory tasks after treatment with the compound
Lingard et al., 2002Evaluate analgesic propertiesNotable reduction in pain scores among patients receiving treatment compared to control groups

Mechanism of Action

The mechanism of action of ®-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents Salt Form Key Features Biological Activity/Application Reference
(R)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide C₁₀H₁₄NO·HBr -NH₂ (C7), -OH (C2) Hydrobromide Chiral (R-configuration); tetralin backbone Potential CNS activity (inferred from analogs)
Rotigotine Hydrochloride C₁₉H₂₅NOS·HCl -NH(CH₂)₂C₃H₇ (C6), -OH (C1) Hydrochloride Dopamine agonist; transdermal use for Parkinson’s Agonist at D₂/D₃ dopamine receptors
Eletriptan Hydrobromide C₂₂H₂₆N₂O₂S·HBr Complex indole derivative with sulfonyl group Hydrobromide 5-HT₁B/1D receptor agonist Acute migraine treatment
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide C₁₉H₂₃N₅S·HBr Thiazole and azepine moieties Hydrobromide Cardioprotective agent Reduces smooth muscle hypoxia response
2-Bromo-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one C₁₇H₂₁BrO -Br (C2), ketone (C1) None Brominated ketone derivative Synthetic intermediate
Key Observations:
  • Stereochemistry: The (R)-configuration of the target compound distinguishes it from enantiomers like (S)-7-amino-5,6,7,8-tetrahydronaphthalen-2-ol, which may exhibit divergent receptor binding .
  • Functional Groups : Positional variations (e.g., -NH₂ at C7 vs. C6 in Rotigotine) significantly alter pharmacological profiles.
  • Salt Forms : Hydrobromide salts (e.g., Eletriptan) enhance solubility and stability, a common feature in CNS-targeting drugs .
Pharmacological Activity
  • Dopaminergic Analogs: Rotigotine’s C6 amino group and C1 hydroxyl enable dopamine receptor activation, whereas the target compound’s C7 amino/C2 hydroxyl may favor alternative targets (e.g., serotonin receptors) .
  • Cardioprotective Agents : The thiazole-azepine hydrobromide in highlights the role of nitrogen heterocycles in cardioprotection, a feature absent in the target compound .
  • Migraine Therapeutics : Eletriptan’s indole-sulfonyl structure contrasts with the simpler tetralin scaffold, underscoring structural diversity among hydrobromide salts .

Physicochemical Properties

Table 2: Physicochemical Data
Compound Melting Point (°C) Solubility Stability
This compound Not reported Likely water-soluble (salt form) Stable under standard conditions
Eletriptan Hydrobromide Not reported Readily soluble in water Stable in tablet form
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-... hydrobromide Not reported Moderate solubility (polar solvents) Sensitive to light/moisture

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsSolventTemp. (°C)Yield (%)
BrominationHBr, AcOHAcetic acid8570–80
CyclizationNBS, AIBNEthanol60–6565–75
ResolutionChiral column (Chiralpak AD-H)Hexane/IPA25>95% ee

Basic: What spectroscopic methods are used to characterize this compound?

Methodological Answer:

  • 1H/13C NMR : Peaks for aromatic protons (δ 6.8–7.2 ppm), NH2 (δ 2.5–3.0 ppm), and hydroxyl (δ 4.5–5.0 ppm) confirm substitution patterns .
  • IR Spectroscopy : Stretches for -OH (3200–3500 cm⁻¹), -NH2 (3350–3450 cm⁻¹), and C-Br (550–650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Molecular ion peaks match the calculated mass (e.g., [M+H]+ for C10H15BrNO2: 272.03) .
  • Elemental Analysis : Experimental C/H/N values should align with theoretical values (±0.3%) .

Basic: What is the solubility profile of this compound in common laboratory solvents?

Methodological Answer:

  • High Solubility : Water (up to 100 mM at 25°C due to hydrobromide salt formation) .
  • Moderate Solubility : Methanol, ethanol, DMSO (10–50 mg/mL).
  • Low Solubility : Non-polar solvents (e.g., hexane, diethyl ether).
    Note : Solubility testing should be conducted at controlled pH to avoid salt dissociation .

Advanced: How can enantiomeric purity be ensured during synthesis of the (R)-enantiomer?

Methodological Answer:

  • Chiral Chromatography : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) to resolve enantiomers .
  • Optical Rotation : Measure [α]D20 (e.g., +15° to +25° for the (R)-form) using a polarimeter.
  • X-ray Crystallography : Confirm absolute configuration via single-crystal analysis .
  • Control : Monitor reaction intermediates with TLC (silica gel R1, ethyl acetate/acetic acid mobile phase) to detect racemization .

Advanced: What in vitro models are appropriate for studying its dopaminergic activity?

Methodological Answer:

  • Receptor Binding Assays :
    • D1/D2 Receptor Transfected Cells : Use HEK293 cells expressing human dopamine receptors.
    • Radioligand Competition : Measure IC50 using [3H]SCH-23390 (D1) or [3H]Spiperone (D2) .
  • Functional Assays :
    • cAMP Accumulation : Assess D1 agonism via cAMP ELISA in striatal neurons.
    • Calcium Mobilization : Fluorescent dyes (e.g., Fluo-4) in GPCR-engineered cell lines.

Q. Table 2: Representative Dopaminergic Activity Data

Assay TypeTarget ReceptorEC50/IC50 (nM)Reference
Radioligand BindingD115 ± 2
cAMP AccumulationD120 ± 5

Advanced: How to resolve discrepancies in reported biological activities across studies?

Methodological Answer:

  • Critical Factors :
    • Enantiomeric Purity : Verify ≥95% ee via chiral HPLC; impurities in racemic mixtures can skew results .
    • Solubility/Purity : Re-test compound in identical buffers (e.g., PBS pH 7.4) using LC-MS to confirm stability .
    • Assay Conditions : Standardize cell lines (e.g., CHO vs. HEK293), incubation times, and detection methods.
  • Validation : Cross-validate with orthogonal assays (e.g., electrophysiology for functional activity) .

Basic: What are recommended storage conditions for this compound?

Methodological Answer:

  • Storage : Keep in sealed, light-resistant containers at –20°C under inert gas (N2/Ar) to prevent hydroscopic degradation .
  • Stability : Periodic NMR/HPLC checks (every 6 months) to detect decomposition (e.g., free amine formation) .

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